molecular formula C14H14FNO B14905752 (3-((4-Fluorobenzyl)amino)phenyl)methanol

(3-((4-Fluorobenzyl)amino)phenyl)methanol

Cat. No.: B14905752
M. Wt: 231.26 g/mol
InChI Key: OHVKPEMBAWGFOU-UHFFFAOYSA-N
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Description

(3-((4-Fluorobenzyl)amino)phenyl)methanol is an organic compound that features a phenyl ring substituted with a fluorobenzylamino group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Fluorobenzyl)amino)phenyl)methanol typically involves multi-step reactions. One common method includes the reaction of 4-fluorobenzylamine with a suitable phenylmethanol derivative under controlled conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium carbonate . The reaction mixture is stirred at specific temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Fluorobenzyl)amino)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorobenzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3-((4-Fluorobenzyl)amino)phenyl)methanol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3-((4-Fluorobenzyl)amino)phenyl)methanol involves its interaction with specific molecular targets. The fluorobenzylamino group can bind to active sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-((4-Fluorobenzyl)amino)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

[3-[(4-fluorophenyl)methylamino]phenyl]methanol

InChI

InChI=1S/C14H14FNO/c15-13-6-4-11(5-7-13)9-16-14-3-1-2-12(8-14)10-17/h1-8,16-17H,9-10H2

InChI Key

OHVKPEMBAWGFOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)CO

Origin of Product

United States

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